2,4-二氨基-5-苄基嘧啶

描述

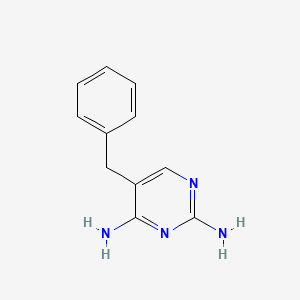

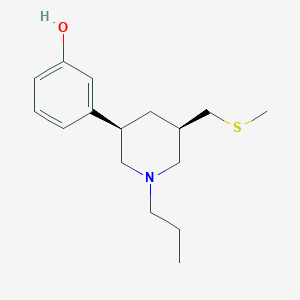

2,4-Diamino-5-benzylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

科学研究应用

二氢叶酸还原酶酶抑制

2,4-二氨基-5-苄基嘧啶类似物显示出卓越的物种选择性,作为对病原体如卡氏肺囊虫和分枝杆菌的二氢叶酸还原酶(DHFR)的抑制剂,表明它们有潜力作为开发针对这些病原体治疗的先导化合物。这些化合物的选择性指数明显高于广泛使用的抗菌剂如替米特,表明它们的功效和特异性(Forsch, Queener, & Rosowsky, 2004)。

与细菌膜脂多糖的相互作用

一些2,4-二氨基-5-苄基嘧啶,尽管对细菌DHFR的抑制活性增加,但对大肠杆菌培养物的抑制减少。这种悖论部分归因于它们与外膜成分如脂多糖结合而失活。这一发现强调了在抗菌剂开发中考虑药物-膜相互作用的重要性,为抗药机制提供见解,并有助于设计更有效的化合物(Schop, Wiese, Cordes, & Seydel, 2000)。

抗病毒活性

已经研究了2,4-二氨基-5-苄基嘧啶衍生物的抗病毒性能,特别是针对逆转录病毒。某些衍生物在细胞培养中表现出对逆转录病毒复制的显著抑制活性,突显了它们作为抗逆转录病毒药物的潜力。这些发现对于开发针对HIV等逆转录病毒的新治疗策略至关重要(Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

药物化学中的合成和修饰

已经开发了新的2,4-二氨基-5-苄基嘧啶衍生物合成方法,使得可以对结构复杂的生物活性分子进行修饰。这些方法对于药物化学应用至关重要,有助于创造具有潜在治疗用途的新化合物(Wu, Bian, Wang, Zhang, & Wang, 2022)。

在阿尔茨海默病治疗中的应用

已经探索了2,4-二氨基-5-苄基嘧啶衍生物作为阿尔茨海默病治疗的多功能药物。它们显示出对胆碱酯酶和β-分泌酶等酶的抑制活性,以及对Aβ聚集的抑制作用,表明它们作为阿尔茨海默病多靶向治疗药物的潜力(Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012)。

抗癌潜力

设计和合成了几种2,4-二氨基-5-苄基嘧啶衍生物,显示出对各种癌细胞系的显著抗增殖活性。这些发现揭示了2,4-二氨基-5-苄基嘧啶骨架的抗癌潜力,并鼓励进一步探索这些化合物作为新型抗癌药物(Li, Chen, Jian, Lv, You, & Zhao, 2021)。

未来方向

作用机制

Target of Action

The primary target of 5-Benzyl-2,4-diaminopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

5-Benzyl-2,4-diaminopyrimidine interacts with its target by binding to the glycerol (GOL) binding site of mt-DHFR . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with its target leads to the inhibition of the enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Biochemical Pathways

The action of 5-Benzyl-2,4-diaminopyrimidine affects the folic acid pathway . By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption can lead to the arrest of cell growth and multiplication .

Pharmacokinetics

This suggests that the compound has been optimized for bioavailability, allowing it to cross the cell wall of Mycobacterium tuberculosis and exert its effects .

Result of Action

The inhibition of mt-DHFR by 5-Benzyl-2,4-diaminopyrimidine leads to the disruption of nucleic acid synthesis, thereby arresting the growth and multiplication of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as demonstrated in studies where the compound showed significant selectivity against vero cells .

生化分析

Biochemical Properties

2,4-Diamino-5-benzylpyrimidine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the primary enzymes it interacts with is dihydrofolate reductase (DHFR). This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids. 2,4-Diamino-5-benzylpyrimidine acts as an inhibitor of DHFR, thereby disrupting the folate pathway and exerting its antibacterial effects .

Additionally, 2,4-Diamino-5-benzylpyrimidine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can influence various cellular processes, including gene expression and cellular metabolism .

Cellular Effects

The effects of 2,4-Diamino-5-benzylpyrimidine on cells are multifaceted. In bacterial cells, the inhibition of DHFR by 2,4-Diamino-5-benzylpyrimidine leads to a depletion of tetrahydrofolate, which is necessary for DNA synthesis and repair. This results in the inhibition of bacterial growth and proliferation .

In mammalian cells, 2,4-Diamino-5-benzylpyrimidine can influence cell signaling pathways and gene expression. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. These effects can have significant implications for cancer research and therapy .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-5-benzylpyrimidine involves its binding to the active site of DHFR. This binding inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids .

Furthermore, 2,4-Diamino-5-benzylpyrimidine has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-benzylpyrimidine can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions. Its stability can be affected by factors such as temperature, pH, and exposure to light .

Over time, 2,4-Diamino-5-benzylpyrimidine can undergo degradation, leading to a decrease in its efficacy. Long-term studies have also shown that prolonged exposure to 2,4-Diamino-5-benzylpyrimidine can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways .

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-benzylpyrimidine in animal models are dose-dependent. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity. At higher doses, 2,4-Diamino-5-benzylpyrimidine can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the efficacy but may increase the risk of adverse effects .

Metabolic Pathways

2,4-Diamino-5-benzylpyrimidine is involved in several metabolic pathways, primarily related to the folate cycle. The compound inhibits DHFR, leading to a disruption of the folate pathway and a decrease in the synthesis of nucleotides and amino acids .

Additionally, 2,4-Diamino-5-benzylpyrimidine can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,4-Diamino-5-benzylpyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments .

Once inside the cell, 2,4-Diamino-5-benzylpyrimidine can interact with binding proteins that facilitate its localization and accumulation in specific cellular regions. These interactions can influence the compound’s activity and function .

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-benzylpyrimidine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications .

For example, 2,4-Diamino-5-benzylpyrimidine can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

属性

IUPAC Name |

5-benzylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPZVBGIPQQTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223436 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-45-1 | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-benzylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2,4-diamino-5-benzylpyrimidines?

A1: 2,4-Diamino-5-benzylpyrimidines, including the well-known example trimethoprim, act as potent and selective inhibitors of dihydrofolate reductase (DHFR). [, , , , , ] DHFR is a crucial enzyme in the folic acid pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division, particularly in bacteria. [, , , , , ]

Q2: Are there any instances where 2,4-diamino-5-benzylpyrimidines exhibit dual modes of action?

A3: Yes, research has explored 4,4′-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines which demonstrate dual inhibitory activity against both bacterial dihydrofolate reductase (DHFR) and dihydropteroic acid synthase (SYN). [] This dual inhibition results in autosynergism within bacterial cells, similar to the effect observed when combining sulfonamides with trimethoprim. []

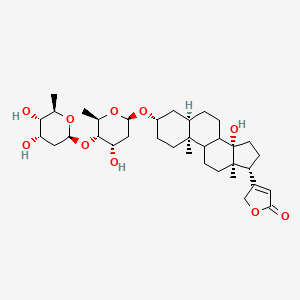

Q3: What is the core structure of 2,4-diamino-5-benzylpyrimidine?

A4: The core structure comprises a pyrimidine ring with amino groups at positions 2 and 4, and a benzyl group substituted at position 5. [, , , , , ] This basic scaffold provides a platform for introducing diverse substituents to modulate the compound's pharmacological properties.

Q4: How does the molecular weight of 2,4-diamino-5-benzylpyrimidine derivatives influence their activity?

A5: Molecular weight can significantly impact a compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, , , ] While specific molecular weight ranges for optimal activity are not explicitly stated in the provided research, it's evident that modifications to the benzyl ring, particularly the introduction of alkyl or alkoxy groups, can alter lipophilicity and subsequently affect activity. [, , , ]

Q5: How has molecular modeling contributed to understanding the activity of 2,4-diamino-5-benzylpyrimidines?

A6: Molecular modeling studies have been instrumental in elucidating the binding interactions between these compounds and DHFR, particularly from E. coli and chicken liver. [, , , , ] By simulating the enzyme's active site and docking different analogs, researchers have identified key structural features influencing binding affinity and selectivity. [, , , , ] For example, studies revealed that the hydrophobic pocket in vertebrate DHFR is more spacious compared to bacterial DHFR, impacting the binding of bulkier analogs. [, , ]

Q6: How do substituents on the benzyl ring influence the activity of 2,4-diamino-5-benzylpyrimidines?

A7: Substitutions on the benzyl ring significantly impact the compound's interaction with DHFR and consequently its activity and selectivity. [, , , , ] Studies have shown that:

- 3,5-Dialkyl-4-hydroxy derivatives exhibit improved in vitro activity against Neisseria gonorrhoeae compared to trimethoprim. [] This suggests a preference for lipophilic groups at these positions for targeting this specific pathogen.

- Introducing basic substituents, particularly at the 2-position of a quinolylmethyl group, can enhance specificity towards bacterial DHFR. [] This highlights the importance of electrostatic interactions in achieving selectivity.

Q7: Does the stereochemistry of 2,4-diamino-5-benzylpyrimidines play a role in their activity?

A8: Yes, research on conformationally restricted analogs, such as 2,3-dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes, reveals the importance of stereochemistry for optimal activity. [] The S-isomer of a specific dihydroindene derivative displayed a binding conformation to E. coli DHFR similar to trimethoprim, while other isomers did not, highlighting the significance of three-dimensional shape for target interaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)

![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)

![2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1204477.png)

![2,2-dimethyl-N'-[4-phenoxy-2,6-di(propan-2-yl)phenyl]propanimidamide](/img/structure/B1204482.png)

![[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate](/img/structure/B1204483.png)